molecular formula C8H6FIO B14037083 3-Fluoro-4-iodo-2-methylbenzaldehyde

3-Fluoro-4-iodo-2-methylbenzaldehyde

Cat. No.: B14037083
M. Wt: 264.03 g/mol
InChI Key: WULKHDPUTAOJIA-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H6FIO and a molecular weight of 264.04 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method involves the reaction of 4-methylbenzaldehyde with elemental fluorine in the presence of a suitable solvent such as acetonitrile . The iodination step can be achieved using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents. Common reagents include such as and .

    Oxidation Reactions: The aldehyde group can be oxidized to form corresponding using oxidizing agents like or .

    Reduction Reactions: The aldehyde group can be reduced to an using reducing agents such as or .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents.

    Oxidation: in aqueous or alkaline medium.

    Reduction: in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of .

    Reduction: Formation of .

Scientific Research Applications

Chemistry:

3-Fluoro-4-iodo-2-methylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substituents may impart specific biological activities, making it a candidate for antimicrobial and anticancer research .

Industry:

The compound is used in the production of specialty chemicals and materials . Its derivatives may find applications in dye and pigment industries due to their distinct chemical properties .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors , modulating their activity. The presence of fluorine and iodine can influence the compound’s lipophilicity and electronic properties , affecting its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzaldehyde
  • 4-Fluoro-3-methylbenzaldehyde
  • 2-Fluoro-5-formyltoluene

Comparison:

Compared to its analogs, 3-Fluoro-4-iodo-2-methylbenzaldehyde is unique due to the presence of both fluorine and iodine substituents. This combination can significantly alter its reactivity and biological activity . For instance, the iodine atom can participate in halogen bonding , enhancing the compound’s interaction with biological targets .

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

3-fluoro-4-iodo-2-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3

InChI Key

WULKHDPUTAOJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)I)C=O

Origin of Product

United States

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